2-Amino-3-(thiazol-2-yl)propanoicacidhydrochloride
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Overview
Description
2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the esterification of the acid followed by a reaction with hydrazine monohydrate in an alcohol medium . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is unique due to its specific structure and the presence of both an amino group and a thiazole ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-4(6(9)10)3-5-8-1-2-11-5;/h1-2,4H,3,7H2,(H,9,10);1H |
InChI Key |
NSXXHJMMYDZETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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